BenchChemオンラインストアへようこそ!

9H-Purine, 6-(6-butyl-1,3-dihydro-5-isobenzofuranyl)-9-(phenylmethyl)-

Xanthine oxidase inhibition structure-activity relationship purine derivatives

9H-Purine, 6-(6-butyl-1,3-dihydro-5-isobenzofuranyl)-9-(phenylmethyl)- (CAS 528570-70-9), also referred to as 9-benzyl-6-(6-butyl-1,3-dihydroisobenzofuran-5-yl)-9H-purine, is a synthetic small-molecule purine derivative (C24H24N4O, MW 384.5 g/mol). The compound is classified in the Therapeutic Target Database (TTD) as a xanthine dehydrogenase/oxidase (XDH) inhibitor, designated as 'Fused heterocyclic compound 6' and associated with patent activity by Kissei Pharmaceutical Co.

Molecular Formula C24H24N4O
Molecular Weight 384.5 g/mol
CAS No. 528570-70-9
Cat. No. B12938394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Purine, 6-(6-butyl-1,3-dihydro-5-isobenzofuranyl)-9-(phenylmethyl)-
CAS528570-70-9
Molecular FormulaC24H24N4O
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCCCCC1=C(C=C2COCC2=C1)C3=C4C(=NC=N3)N(C=N4)CC5=CC=CC=C5
InChIInChI=1S/C24H24N4O/c1-2-3-9-18-10-19-13-29-14-20(19)11-21(18)22-23-24(26-15-25-22)28(16-27-23)12-17-7-5-4-6-8-17/h4-8,10-11,15-16H,2-3,9,12-14H2,1H3
InChIKeyKBHWNFLWVNQTIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9H-Purine, 6-(6-butyl-1,3-dihydro-5-isobenzofuranyl)-9-(phenylmethyl)- (CAS 528570-70-9): Procurement-Relevant Identity and Target Class


9H-Purine, 6-(6-butyl-1,3-dihydro-5-isobenzofuranyl)-9-(phenylmethyl)- (CAS 528570-70-9), also referred to as 9-benzyl-6-(6-butyl-1,3-dihydroisobenzofuran-5-yl)-9H-purine, is a synthetic small-molecule purine derivative (C24H24N4O, MW 384.5 g/mol) . The compound is classified in the Therapeutic Target Database (TTD) as a xanthine dehydrogenase/oxidase (XDH) inhibitor, designated as 'Fused heterocyclic compound 6' and associated with patent activity by Kissei Pharmaceutical Co. Ltd. [1]. Its structure features a 9-benzyl substituent and a 6-(6-butyl-1,3-dihydroisobenzofuran-5-yl) moiety, distinguishing it from simpler purine analogs that lack the butyl-dihydroisobenzofuran pharmacophore [2].

Why Generic Purine Scaffolds Cannot Substitute for 9H-Purine, 6-(6-butyl-1,3-dihydro-5-isobenzofuranyl)-9-(phenylmethyl)- (CAS 528570-70-9)


The xanthine oxidase inhibitor class encompasses diverse chemotypes—purine-like (e.g., allopurinol), non-purine (e.g., febuxostat), and fused heterocycles—that exhibit marked differences in potency, isoform selectivity, and uricosuric activity [1]. Within the purine subset, the presence and nature of the C-6 substituent critically determine inhibitory potency; unsubstituted or simply arylated purines demonstrate substantially weaker XDH inhibition compared to those bearing elaborated dihydroisobenzofuran moieties [2]. The target compound’s 6-(6-butyl-1,3-dihydroisobenzofuran-5-yl) group is a specific structural feature disclosed in Kissei Pharmaceutical patents claiming nanomolar-range XDH inhibition, and replacing this compound with a generic 6-arylpurine or a des-butyl analog would forfeit the structure-activity relationship (SAR) gains engineered into this scaffold [3]. Consequently, procurement of a superficially similar purine derivative without this exact substitution pattern cannot guarantee equivalent target engagement or pharmacological profile.

Quantitative Differentiation Evidence for 9H-Purine, 6-(6-butyl-1,3-dihydro-5-isobenzofuranyl)-9-(phenylmethyl)- (CAS 528570-70-9) Relative to Closest Analogs


Structural Differentiation from Des-Butyl Analog: The 6-Butyl Substituent as a Critical Pharmacophoric Element

The closest commercially cataloged analog is 9-Benzyl-6-(1,3-dihydro-2-benzofuran-5-yl)-9H-purine (CAS 528570-65-2), which lacks the n-butyl group on the dihydroisobenzofuran ring . The Kissei patent family (WO-2013027801-A1) explicitly defines the C-6 substituent as a substituted 1,3-dihydroisobenzofuran wherein the aromatic ring bears alkyl groups, and the exemplified compounds with nanomolar XDH IC₅₀ values uniformly incorporate this substitution pattern [1]. While the exact XDH IC₅₀ of CAS 528570-70-9 is not publicly disclosed, the patent teaches that removal of alkyl substituents from the dihydroisobenzofuran ring consistently reduces inhibitory potency by at least 10-fold across the series [1]. Therefore, the target compound’s 6-butyl group represents a non-optional pharmacophoric element that cannot be omitted without incurring a substantial loss of target engagement.

Xanthine oxidase inhibition structure-activity relationship purine derivatives

Target Engagement Profile: Xanthine Dehydrogenase/Oxidase (XDH) Inhibition Confirmed by Independent Database Curation

The Therapeutic Target Database (TTD) curates this compound (Drug ID D0NS7W) as an inhibitor of xanthine dehydrogenase/oxidase (XDH), citing patent reference TTDREF00037540 [1]. The associated patent literature (Kissei Pharmaceutical Co.) claims that compounds within this fused heterocyclic purine series achieve XDH IC₅₀ values in the nanomolar range [2]. In contrast, the first-generation purine-based XDH inhibitor allopurinol (a hypoxanthine isomer) exhibits an in vitro XDH IC₅₀ in the micromolar range (~5–10 µM) and requires metabolic activation to oxypurinol for clinical efficacy [3]. While direct head-to-head IC₅₀ data for CAS 528570-70-9 versus allopurinol or febuxostat are not publicly available, the compound’s structural classification within the Kissei fused-heterocycle series—which was explicitly designed to surpass the potency limitations of earlier purine scaffolds—positions it as a mechanistically differentiated XDH inhibitor [2].

Xanthine dehydrogenase enzyme inhibition hyperuricemia

Patent-Supported Pharmacological Differentiation: Uricosuric Activity in Addition to XDH Inhibition

The Kissei patent family (e.g., EP1932833A4, Nitrogenated heterocyclic compound) explicitly claims that the nitrogen-containing fused heterocycles represented by this compound exhibit both xanthine oxidase inhibitory effects and uricosuric (uric acid excretion-promoting) effects [1]. This dual pharmacological action is a deliberate design feature: the patent states that compounds within this series provide 'a xanthine oxidase inhibitory effect and an uricosuric effect' as a combined therapeutic principle [1]. By contrast, allopurinol acts solely through XDH inhibition without promoting uric acid excretion, and febuxostat, while more potent on XDH, similarly lacks intrinsic uricosuric activity [2]. The presence of a dual mechanism in a single molecular entity represents a pharmacologically meaningful differentiation from both prototypical purine-based and non-purine XDH inhibitors.

Uricosuric activity dual mechanism hyperuricemia therapeutics

High-Value Application Scenarios for 9H-Purine, 6-(6-butyl-1,3-dihydro-5-isobenzofuranyl)-9-(phenylmethyl)- (CAS 528570-70-9) Based on Differentiated Evidence


Probing Structure-Activity Relationships of the 6-Butyl-Dihydroisobenzofuran Pharmacophore in XDH Inhibition

Given the SAR data from the Kissei patent family indicating that the 6-substituted dihydroisobenzofuran moiety is critical for nanomolar XDH potency [1], this compound serves as a key reference standard for medicinal chemistry campaigns exploring the alkyl substitution tolerance of the purine C-6 position. Researchers can compare this 6-butyl-bearing compound directly against the des-butyl analog (CAS 528570-65-2) to quantify the contribution of the butyl group to target affinity, selectivity, and cellular efficacy.

Investigating Dual-Mechanism XDH Inhibitor–Uricosuric Agents

The patent disclosure of combined xanthine oxidase inhibition and uricosuric activity within this compound series [2] makes CAS 528570-70-9 a valuable tool compound for studying dual-mechanism urate-lowering pharmacology. It can be benchmarked against allopurinol (pure XDH inhibitor) and benzbromarone (uricosuric agent) in in vitro urate transport assays and in vivo hyperuricemia models to dissect the relative contributions of each mechanism to net serum urate reduction.

Purine Derivative Library Expansion for Hyperuricemia Drug Discovery

The TTD-curated target annotation confirming XDH as the molecular target [3], combined with the patent-defined structural novelty of the 9-benzyl-6-(6-butyl-1,3-dihydroisobenzofuran-5-yl) substitution pattern [1], positions this compound as a premium building block or reference ligand for constructing focused purine libraries aimed at identifying next-generation hyperuricemia therapeutics with improved selectivity over related purine-metabolizing enzymes.

Quote Request

Request a Quote for 9H-Purine, 6-(6-butyl-1,3-dihydro-5-isobenzofuranyl)-9-(phenylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.